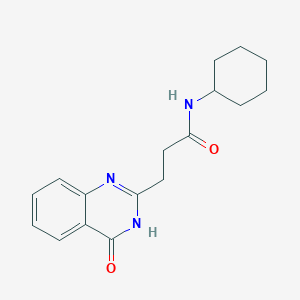

N-cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

Description

N-cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a synthetic compound featuring a propanamide backbone linked to a cyclohexyl group and a 4-oxo-3,4-dihydroquinazolin-2-yl moiety. Its structure combines a hydrophobic cyclohexyl substituent with the planar, heterocyclic quinazolinone system, which is known for its bioactivity in enzyme inhibition (e.g., kinase or PARP targeting) .

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-cyclohexyl-3-(4-oxo-3H-quinazolin-2-yl)propanamide |

InChI |

InChI=1S/C17H21N3O2/c21-16(18-12-6-2-1-3-7-12)11-10-15-19-14-9-5-4-8-13(14)17(22)20-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,20,22) |

InChI Key |

VGTCSFGPLDOHSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-620124 involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of WAY-620124 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-620124 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: WAY-620124 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

WAY-620124 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-620124 involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Propanamide Derivatives

STO1542 (N-{(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide)

- Structure : Shares the 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide backbone but replaces the cyclohexyl group with a chiral imidazole-containing aryl substituent.

- Activity : Demonstrated inhibitory activity against human ARTD3/PARP3 , a key enzyme in DNA repair pathways, with an IC₅₀ of 120 nM .

- Key Difference : The imidazole-phenyl-ethyl group enhances binding to PARP3’s catalytic domain via π-π stacking and hydrogen bonding, whereas the cyclohexyl group in the target compound may prioritize lipophilicity and membrane permeability over direct enzyme interactions.

N-cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

- Hypothesized Activity : Likely exhibits reduced PARP3 affinity compared to STO1542 due to the absence of the imidazole moiety. However, the cyclohexyl group could improve metabolic stability in vivo, making it a candidate for prolonged therapeutic effects.

Agrochemical Propanamide Derivatives

Propanil (N-(3,4-dichlorophenyl) propanamide)

- Structure : Simple propanamide with a dichlorophenyl substituent.

- Activity: A herbicide targeting acetolactate synthase (ALS) in weeds, disrupting branched-chain amino acid synthesis .

Trioxo-pyrimidine and Imidazolidine Derivatives

Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

- Structure : Combines a trioxo-pyrimidine core with a dichlorophenyl-propanamide chain.

- Activity : Used as a fungicide , targeting fungal cell wall synthesis .

- Key Difference : The trioxo-pyrimidine system introduces rigidity and hydrogen-bonding capacity absent in the target compound, highlighting how core heterocycles dictate target specificity.

Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)

Structural and Functional Data Table

Research Implications and Gaps

- The quinazolinone-propanamide scaffold shows versatility across therapeutic and agrochemical domains, with substituents dictating specificity.

- This compound requires empirical validation of its pharmacokinetic and pharmacodynamic profiles, particularly its selectivity for human kinases or PARP isoforms .

- Comparative studies with STO1542 suggest that bulky aromatic groups (e.g., imidazole-phenyl) enhance enzyme binding, while aliphatic groups (e.g., cyclohexyl) may optimize bioavailability.

Biological Activity

N-cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₃N₃O, with a molecular weight of approximately 299.37 g/mol. The compound features a cyclohexyl group attached to a propanamide backbone, which is further substituted with a 4-oxo-3,4-dihydroquinazolin-2-yl moiety. This structural configuration is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include the formation of the quinazolinone core followed by the introduction of the cyclohexyl and propanamide groups through various coupling reactions. Detailed methodologies can be found in specialized organic chemistry literature.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The compound's mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential applications in treating infections caused by resistant strains.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities, particularly in relation to enzymes involved in cancer metabolism and bacterial resistance mechanisms. This aspect underscores its potential as a lead compound for developing new therapeutics targeting these enzymes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural similarity to other quinazolinone derivatives suggests it may interact with specific receptors or enzymes within biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-cyclohexyl-N-methyl-2-thioquinazolinone | C₁₈H₂₃N₂OS | Contains thioether functionality |

| 3-benzyl-substituted quinazolinones | Varies | Exhibits diverse biological activities |

| 2-Mercaptoquinazolinones | Varies | Known for their enzyme inhibition properties |

This table illustrates how N-cyclohexyl substitution and the presence of both amide and quinazolinone groups may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Anticancer Study : A study demonstrated that the compound inhibited proliferation in several cancer cell lines at micromolar concentrations, suggesting a promising avenue for further research into its anticancer efficacy.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

These findings indicate that further exploration into this compound could yield valuable insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.